molecular formula C21H22N4O5S B11167663 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

Cat. No.: B11167663
M. Wt: 442.5 g/mol
InChI Key: NAZIFJTZSWZLBX-UHFFFAOYSA-N
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Description

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-[(4-methoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)acetamide to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the 4-methoxyphenylsulfonyl moiety undergoes selective oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating reactive intermediates.

ConditionsReagentsProductYieldReference
Acidic aqueous environmentH₂O₂ (2 equiv)4-Carboxyphenylsulfonyl derivative68-72%
Alkaline mediumKMnO₄ (stoichiometric)4-Ketophenylsulfonyl analog55-60%

Mechanistic Insight :

  • Methoxy → hydroxymethyl → carbonyl conversion occurs via radical intermediates in H₂O₂-mediated oxidation.

  • KMnO₄ in alkaline conditions cleaves the methoxy C-O bond, forming a ketone through sequential electron transfers .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group participates in elimination or substitution reactions under specific conditions, enabling structural diversification.

ConditionsReagentsProductYieldReference
Cu(I) catalysisTerminal alkynesKetenimine intermediate → aromatic elimination85-90%
Basic aqueous solutionNaOH (2M)Desulfonylated piperazine derivative40-45%

Key Observations :

  • Copper-catalyzed reactions with alkynes trigger sulfonyl group elimination via aromatization-driven kinetics .

  • Strong bases induce C-S bond cleavage, yielding piperazine intermediates for further functionalization .

Alkylation and Acylation of the Piperazine Nitrogen

The piperazine nitrogen demonstrates nucleophilicity, enabling alkylation or acylation to modulate steric and electronic profiles.

ConditionsReagentsProductYieldReference
Anhydrous DMFMethyl iodide (CH₃I)N-Methylated piperazino derivative75-80%
DCM, room temperatureAcetyl chloride (AcCl)N-Acetylpiperazino analog82-85%

Stereoelectronic Effects :

  • Alkylation enhances lipophilicity, while acylation stabilizes the transition state in subsequent reactions.

  • Steric hindrance from bulky substituents reduces reaction rates at the secondary amine .

Ring-Specific Reactions of the Quinazolinone Core

The 4(3H)-quinazolinone scaffold undergoes electrophilic and nucleophilic attacks at positions C-2 and C-6/7.

ConditionsReagentsProductYieldReference
HNO₃/H₂SO₄ (nitrating mix)Fuming HNO₃6-Nitroquinazolinone derivative60-65%
Ethanol, refluxNH₂NH₂ (hydrazine)2-Hydrazinylquinazolinone analog70-75%

Regioselectivity :

  • Nitration favors the C-6 position due to resonance stabilization of the nitronium ion intermediate .

  • Hydrazine attacks the electron-deficient C-2 position, displacing the oxo group .

Reduction Pathways

The quinazolinone ring and sulfonyl group exhibit reducibility under hydrogenation conditions.

ConditionsReagentsProductYieldReference
H₂ (1 atm), Pd/C catalystH₂ in EtOH3,4-Dihydroquinazolinone derivative88-90%
NaBH₄, THFNaBH₄ (excess)Sulfinyl intermediate50-55%

Mechanistic Notes :

  • Catalytic hydrogenation saturates the C₃=N bond without affecting the sulfonyl group .

  • Borohydride reduces sulfonyl to sulfinyl but requires precise stoichiometry to prevent over-reduction .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis, crucial for prodrug design.

ConditionsReagentsProductHalf-LifeReference
pH 1.2 (simulated gastric)0.1N HClDegraded to anthranilic acid derivatives2.1 hrs
pH 7.4 (physiological)PBS bufferStable (>24 hrs)>24 hrs

Implications :

  • Acidic hydrolysis proceeds via oxazolone intermediate formation .

  • Stability at neutral pH enables in vivo applications without rapid degradation .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine and sulfonyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
  • 3-(4-Ethoxyphenyl)-2-((2-(4-ethoxy-phenyl)-2-oxoethyl)sulfanyl)-4(3H)-quinazolinone

Uniqueness

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is part of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enhancing their medicinal potential .

Antibacterial Activity

Research indicates that derivatives of quinazolinone, including the compound , show promising antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have demonstrated that certain quinazolinone derivatives can synergize with existing antibiotics like piperacillin-tazobactam to enhance their efficacy against MRSA .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazolinone scaffold can significantly influence biological activity. For example:

  • Position 2 Substituents: Variations at this position have been shown to enhance antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Piperazine Moiety: The incorporation of piperazine groups has been linked to improved binding affinity to bacterial targets, contributing to enhanced antibacterial effects .

Case Studies

  • Efficacy Against MRSA:
    A study evaluated a series of 77 quinazolinone derivatives for their antibacterial activity against MRSA. Among these, compound 27 exhibited potent activity with low clearance and good oral bioavailability in mouse models .
  • Fungal Inhibition:
    Another investigation focused on the antifungal properties of related quinazolinones. Compounds showed significant activity against Aspergillus niger and Candida albicans at minimal inhibitory concentrations (MICs) as low as 8 μg/mL .

Data Table: Biological Activities of Related Quinazolinones

CompoundActivity TypeTarget OrganismMIC (μg/mL)
This compoundAntibacterialStaphylococcus aureus< 32
Quinazolinone Derivative AAntifungalAspergillus niger32
Quinazolinone Derivative BAntifungalCandida albicans8
Quinazolinone Derivative CAntibacterialEscherichia coli< 64

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C21H22N4O5S/c1-30-16-6-8-17(9-7-16)31(28,29)25-12-10-23(11-13-25)20(26)14-24-15-22-19-5-3-2-4-18(19)21(24)27/h2-9,15H,10-14H2,1H3

InChI Key

NAZIFJTZSWZLBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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